molecular formula C25H48O3 B8134373 Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate

Cat. No.: B8134373
M. Wt: 396.6 g/mol
InChI Key: DRWUYUCHXZCTIJ-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate is an organic compound characterized by the presence of an ester functional group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate can be synthesized through a multi-step process involving the esterification of heptadecan-9-ol with 6-(oxiran-2-yl)hexanoic acid. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of heptadecan-9-yl 6-hydroxyhexanoate.

    Substitution: Formation of substituted heptadecan-9-yl 6-(substituted)hexanoates.

Scientific Research Applications

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of heptadecan-9-yl 6-(oxiran-2-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate can be compared with other similar compounds, such as:

    Heptadecan-9-yl 6-(2-hydroxyethylamino)hexanoate: Similar structure but contains an amino group instead of an oxirane ring.

    Heptadecan-9-yl 6-(2-methoxyethyl)hexanoate: Contains a methoxy group instead of an oxirane ring.

Properties

IUPAC Name

heptadecan-9-yl 6-(oxiran-2-yl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O3/c1-3-5-7-9-11-14-18-23(19-15-12-10-8-6-4-2)28-25(26)21-17-13-16-20-24-22-27-24/h23-24H,3-22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWUYUCHXZCTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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